molecular formula C11H14O3 B2634171 3-(4-Hydroxyphenyl)-3-methylbutanoic acid CAS No. 42288-13-1

3-(4-Hydroxyphenyl)-3-methylbutanoic acid

Cat. No. B2634171
CAS RN: 42288-13-1
M. Wt: 194.23
InChI Key: XNXVPVABENASTO-UHFFFAOYSA-N
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Description

3-(4-Hydroxyphenyl)-3-methylbutanoic acid, also known as HMB, is a natural substance produced by the body during the metabolism of the amino acid leucine. HMB is a popular supplement in the fitness industry due to its potential to enhance muscle growth and improve exercise performance. In recent years, HMB has also gained attention in the scientific community for its potential therapeutic applications.

Scientific Research Applications

Development of Antimicrobial Candidates

The compound has been used in the synthesis of amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions . These derivatives have shown structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species . They have also demonstrated substantial activity against Candida auris .

Antibacterial Activity Studies

The compound has been used in the synthesis of two Co (II) complexes with 2- [ (E)- (3-acetyl-4-hydroxyphenyl)diazenyl]-4- (2-hydroxyphenyl)thiophene-3-carboxylic acid as a ligand . These complexes have shown moderate antibacterial activity against Staphylococcus aureus ATCC25923, Escherichia coli ATCC25922, Pseudomonas aeruginosa and Klebsiella pneumoniae 22 .

Production of DPA from LA

The compound has been used in the production of DPA from LA . This process has been critically discussed in a review focusing on the development of new acid catalysts .

Nanosponge Hydrogel

The compound has been used in the creation of a nanosponge hydrogel . The %EE of ODHP-NS was evaluated by direct method through centrifuging the ODHP-NS in methanol at 10,000 rpm for 30 min .

Oxidation of Natural Phenolic Compounds

The compound has been used in the oxidation of natural phenolic compounds to enhance their antioxidant properties . 4HPA3Hs are a versatile class of phenol hydroxylases capable of specifically hydroxylating phenolic-structure analogs to produce catechols .

properties

IUPAC Name

3-(4-hydroxyphenyl)-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-11(2,7-10(13)14)8-3-5-9(12)6-4-8/h3-6,12H,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXVPVABENASTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Hydroxyphenyl)-3-methylbutanoic acid

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